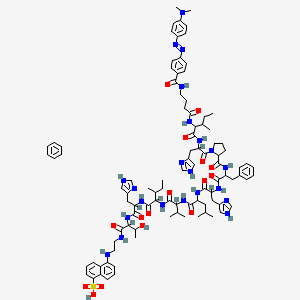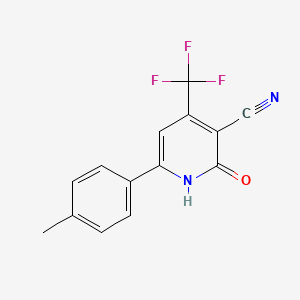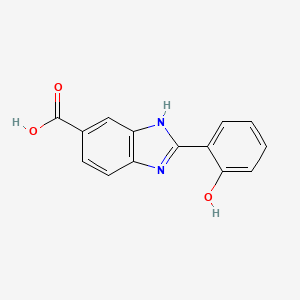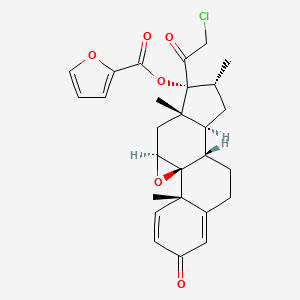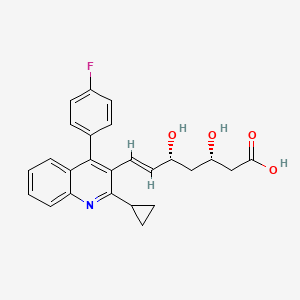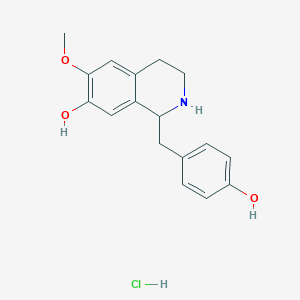![molecular formula C₂₅H₂₉FO₈ B1146079 [2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 1868-22-0](/img/structure/B1146079.png)
[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrenes often involves multi-stage processes starting from appropriately substituted naphthalenes or through aromatisation methods. For instance, compounds like 15,16-dihydro-17-oxocyclopenta[a]phenanthrene have been synthesized via the aromatisation of diketones, highlighting the complexity and versatility of synthetic routes available for such molecules (Coombs, 1966).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrenes features a fused four-ring steroidal system. For example, the crystal structure analysis of related compounds reveals that these molecules can adopt chair, half-chair, and envelope conformations, indicating the flexibility and complexity of their three-dimensional shapes (Zhou et al., 2015).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes participate in a variety of chemical reactions, including bromination and acetolysis. These reactions are critical for modifying the molecule's structure and introducing functional groups, such as bromine or acetate, that are pivotal for further chemical transformations (Coombs et al., 1973).
Physical Properties Analysis
The physical properties of cyclopenta[a]phenanthrenes and related compounds, such as crystal structure and intermolecular interactions, have been extensively studied. Weak intermolecular C—H⋯O interactions are common, linking molecules into layers or chains and influencing the compound's physical state and solubility (Zhou et al., 2015).
Chemical Properties Analysis
Cyclopenta[a]phenanthrenes exhibit a wide range of chemical properties, including reactivity towards electrophilic and nucleophilic agents, which is essential for their functionalization and application in synthesis. Their capability to undergo rearrangements, such as the Fries rearrangement, further exemplifies the chemical versatility of these compounds (Minabe et al., 1988).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of the crystal structure of similar compounds, such as prednisolone acetate, provides insights into their electrostatic properties and potential modes of action. For instance, Shahid et al. (2017) examined the crystal structure of prednisolone acetate to understand its mode of action as an ophthalmic drug. They employed a transferred multipolar atom model for their analysis, highlighting the importance of electron-density-derived properties in pharmaceutical research (Shahid et al., 2017).
Molecular Interactions and Hydrogen Bonding
The structural analysis of compounds similar to the queried chemical, like betamethasone-21-pentanoate methanol solvate, reveals how molecular interactions, particularly hydrogen bonding, play a critical role in their stability and function. Suitchmezian et al. (2007) explored these interactions in detail, demonstrating the significance of hydrogen bonds in the molecular structure (Suitchmezian et al., 2007).
Steroidal System and Conformations
Steroidal compounds like 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, which share structural similarities with the queried chemical, often possess a fused four-ring system with distinct conformations. Zhou et al. (2015) studied these ring conformations and their implications for pharmaceutical applications, emphasizing the diversity in steroidal structures (Zhou et al., 2015).
Synthesis and Biological Activity
Understanding the synthesis and biological activity of compounds structurally related to the queried chemical is crucial. For instance, Amr et al. (2017) synthesized a series of androstanopyridine derivatives and evaluated their potential as 5α-reductase inhibitors and anti-prostate cancer agents. This study highlights the importance of chemical synthesis in developing new pharmaceutical agents (Amr et al., 2017).
Antimicrobial and Antitumor Activities
Research on similar steroidal compounds, like triorganotin(IV) derivatives of sodium deoxycholate, sheds light on potential antimicrobial and antitumor activities. Shaheen et al. (2014) synthesized and characterized several such derivatives, demonstrating their significant antifungal and anticancer activities. This type of research is pivotal in expanding the therapeutic applications of steroidal compounds (Shaheen et al., 2014).
Eigenschaften
IUPAC Name |
[2-[(8S,10S,13S,14S,16R,17S)-16-acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-18,21,32H,5-6,10-12H2,1-4H3/t17-,18-,21+,22-,23-,24?,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZPAGQGTNQCRI-DUVKHPHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

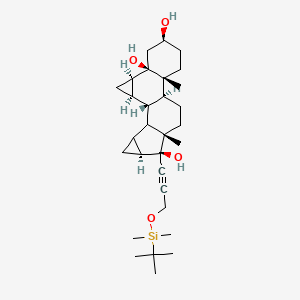
![Carbamic acid, [1-cyano-2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl](/img/no-structure.png)
